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Flavonols
Flavonols are a subclass of flavonoids, widely recognized for their antioxidant properties and diverse health benefits. Structurally, they belong to the class of polyphenolic compounds characterized by a 15-carbon backbone consisting of two aromatic rings (C ring and D ring) connected by three carbon atoms that form a heterocyclic ring system known as C2-C3 fusion. Flavonols are primarily found in plants such as apples, onions, grapes, berries, and tea. They play crucial roles in plant defense mechanisms against environmental stressors and exhibit potential anti-inflammatory effects when consumed.
In the food industry, flavonols can be used as natural colorants due to their ability to form red, yellow, or orange pigments. Additionally, they are employed in dietary supplements and functional foods to enhance antioxidant content and promote cardiovascular health. Research suggests that regular consumption of foods rich in flavonols may contribute to reducing the risk of chronic diseases such as cancer, diabetes, and neurodegenerative disorders.
In vitro studies have demonstrated the potential of flavonols in inhibiting oxidative stress, inflammation, and cellular damage. Their diverse biological activities make them valuable tools for developing novel health-promoting products targeting specific physiological benefits.

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